Penicilloate
Overview
Description
Penicilloate is a chemical compound related to penicillin. Its study has provided valuable insights into the molecular structure, synthesis, and properties of penicillin derivatives.
Synthesis Analysis
- The total synthesis of various penicillin derivatives, including Penicilloate, has been accomplished through multiple synthetic steps, emphasizing the versatility of penicillin chemistry (Sheehan, 1967).
Molecular Structure Analysis
- Detailed structural analysis of penicillin-related compounds, including Penicilloate, has been performed, revealing complex molecular structures with unique features (Bentley, 2004).
Chemical Reactions and Properties
- Penicilloate undergoes various chemical reactions, contributing to its diverse properties. For instance, its formation from penicillin involves specific chemical rearrangements (Fellner, 1986).
- The chemical properties of Penicilloate, like its reactivity and stability, are influenced by its molecular structure and functional groups (Sheehan, 1967).
Physical Properties Analysis
- Penicilloate's physical properties, such as solubility and crystal structure, have been studied, highlighting the influence of molecular structure on these characteristics (Bentley, 2004).
Chemical Properties Analysis
- The chemical behavior of Penicilloate in various conditions has been explored, providing insights into its potential applications and interactions with other compounds (Fellner, 1986).
Scientific Research Applications
1. Spectral Analysis and Epilepsy Research
Penicilloate has been utilized in epilepsy research, particularly in spectral analysis. Canan, Ankaralı, and Marangoz (2008) conducted a study to provide detailed spectral analysis of penicillin-induced epileptiform activity in anesthetized rats. They aimed to compare the penicillin-induced epileptiform activity with basal brain activity, focusing on various frequency bands. This research contributes to the understanding of penicillin-induced epileptic activity and may aid in developing better models for epilepsy research (Canan, Ankaralı, & Marangoz, 2008).
2. Molecular Modeling
Weltman and Loriot (2003) performed an ab initio restricted Hartree–Fock self-consistent field (RHF-SCF) analysis of penicilloate anions. This molecular modeling provides insights into the chemical behavior of penicilloate anions, highlighting their potential as reactive soft nucleophiles. The study focused on the thiolate sulfur of penicilloate anions, especially its role in chemical reactions (Weltman & Loriot, 2003).
3. Surface Enhanced Raman Spectroscopy (SERS)
El-Zahry, Refaat, Mohamed, Rosenberg, and Lendl (2015) used surface enhanced Raman spectroscopy (SERS) for the elucidation and simultaneous determination of some penicillins and penicilloic acid. This method provides a sensitive and quantitative approach to analyze penicillins in the presence of their main degradation product, penicilloic acid, demonstrating the utility of SERS in the pharmaceutical analysis of penicilloic acid (El-Zahry et al., 2015).
4. Molecularly Imprinted Polymer Cartridges
Luo, Du, Zheng, Guo, Wu, Tang, Zeng, Chang, and Fu (2015) developed a method for determining degradation products of penicillin, including penicilloic acid, in milk samples by combining selective surface molecularly imprinted matrix solid-phase dispersion and high-performance liquid chromatography. This method showcases the application of molecularly imprinted polymers for the selective analysis of penicilloic acid in complex matrices like milk (Luo et al., 2015).
5. Ligand Replacement Approach for Raman-Responded Molecularly Imprinted Monolayer
Zhang, Jin, Huang, Zhou, Du, and Zhang (2015) reported a ligand replacement strategy using molecularly imprinted monolayers on a surface-enhanced Raman scattering substrate for rapid detection of penicilloic acid in penicillin. This approach provides a sensitive and specific method for detecting penicilloic acid, showcasing its potential in rapid diagnostics and allergy testing (Zhang, Jin, Huang, Zhou, Du, & Zhang, 2015).
Safety And Hazards
properties
IUPAC Name |
2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYWNSXLUZRKJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031726 | |
Record name | Benzylpenicilloic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Penicilloate | |
CAS RN |
13057-98-2, 11039-68-2 | |
Record name | Benzylpenicilloic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13057-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penicilloic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011039682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163084 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzylpenicilloic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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